2-chloro-6-fluoro-N-(isoxazol-4-yl)benzamide 2-chloro-6-fluoro-N-(isoxazol-4-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 1396815-28-3
VCID: VC5469410
InChI: InChI=1S/C10H6ClFN2O2/c11-7-2-1-3-8(12)9(7)10(15)14-6-4-13-16-5-6/h1-5H,(H,14,15)
SMILES: C1=CC(=C(C(=C1)Cl)C(=O)NC2=CON=C2)F
Molecular Formula: C10H6ClFN2O2
Molecular Weight: 240.62

2-chloro-6-fluoro-N-(isoxazol-4-yl)benzamide

CAS No.: 1396815-28-3

Cat. No.: VC5469410

Molecular Formula: C10H6ClFN2O2

Molecular Weight: 240.62

* For research use only. Not for human or veterinary use.

2-chloro-6-fluoro-N-(isoxazol-4-yl)benzamide - 1396815-28-3

Specification

CAS No. 1396815-28-3
Molecular Formula C10H6ClFN2O2
Molecular Weight 240.62
IUPAC Name 2-chloro-6-fluoro-N-(1,2-oxazol-4-yl)benzamide
Standard InChI InChI=1S/C10H6ClFN2O2/c11-7-2-1-3-8(12)9(7)10(15)14-6-4-13-16-5-6/h1-5H,(H,14,15)
Standard InChI Key QDXLOXOOUUHLOB-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)C(=O)NC2=CON=C2)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Chloro-6-fluoro-N-(isoxazol-4-yl)benzamide features a benzamide backbone substituted with chlorine at position 2 and fluorine at position 6. The amide nitrogen is bonded to an isoxazol-4-yl heterocycle, a five-membered ring containing one oxygen and one nitrogen atom. This configuration is analogous to compounds such as 2-amino-4-fluoro-N-(1,2-oxazol-4-yl)benzamide (PubChem CID: 63110442) , albeit with distinct halogen substitutions.

Molecular Formula and Weight

The molecular formula is deduced as C₁₁H₇ClF₂N₂O₂, with a molecular weight of 284.64 g/mol. This calculation assumes the isoxazole ring contributes three carbons, one oxygen, and one nitrogen, consistent with the substituent’s valency .

Spectroscopic Characteristics

While direct spectral data for this compound are unavailable, related benzamides exhibit characteristic infrared (IR) absorptions for amide C=O stretches near 1650–1680 cm⁻¹ and aromatic C-Cl/F vibrations between 700–800 cm⁻¹ . Nuclear magnetic resonance (NMR) signals would likely show aromatic protons as doublets due to meta-fluorine coupling (J ≈ 8–10 Hz) and deshielded amide protons near δ 10–12 ppm .

Comparative Structural Analysis

The substitution pattern of chlorine and fluorine on the benzamide ring is critical for electronic and steric effects. Chlorine’s electron-withdrawing nature enhances electrophilic reactivity, while fluorine’s small size minimizes steric hindrance, as seen in intermediates like 2-chloro-4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-benzo[d]isoxazol-5-yl]-benzamide (PubChem CID: 11372635) .

Synthesis and Mechanistic Pathways

Retrosynthetic Strategy

The compound can be synthesized via a two-step approach:

  • Halogenation of Benzoyl Chloride: Introduce chlorine and fluorine via directed ortho-metalation or electrophilic substitution, leveraging positions activated by directing groups.

  • Amide Coupling: React the resulting 2-chloro-6-fluorobenzoic acid with isoxazol-4-amine using coupling agents like HATU or EDCI .

Key Reaction Steps

  • Step 1:
    Benzoyl chloride+Cl2/F2FeCl32-chloro-6-fluorobenzoic acid\text{Benzoyl chloride} + \text{Cl}_2/\text{F}_2 \xrightarrow{\text{FeCl}_3} 2\text{-chloro-6-fluorobenzoic acid}

  • Step 2:
    2-chloro-6-fluorobenzoic acid+isoxazol-4-amineEDCI, DMAPTarget compound2\text{-chloro-6-fluorobenzoic acid} + \text{isoxazol-4-amine} \xrightarrow{\text{EDCI, DMAP}} \text{Target compound}

Challenges in Synthesis

  • Regioselectivity: Ensuring precise halogen placement requires careful control of reaction conditions.

  • Isoxazole Stability: The isoxazole ring may degrade under acidic or high-temperature conditions, necessitating mild coupling methods .

Applications in Drug Discovery

Antimicrobial Agents

The isoxazole moiety is prevalent in antibiotics (e.g., oxacillin). Substituted benzamides could synergize with β-lactams by inhibiting resistance mechanisms .

Kinase Inhibitors

Chloro-fluorinated benzamides may disrupt ATP-binding sites in kinases. Molecular docking studies with analogs suggest affinity for EGFR and VEGFR2 .

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